Product packaging for 4-Bromo-2-(pyrimidin-5-yl)thiazole(Cat. No.:CAS No. 1159815-56-1)

4-Bromo-2-(pyrimidin-5-yl)thiazole

Cat. No.: B1439489
CAS No.: 1159815-56-1
M. Wt: 242.1 g/mol
InChI Key: HABLTOXTGTUITL-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrimidin-5-yl)thiazole is a versatile bromo-heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a pyrimidine-thiazole core, a privileged scaffold in the design of kinase inhibitors . The bromo substituent on the thiazole ring provides an excellent synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for structure-activity relationship (SAR) studies. Compounds based on the pyrimidine-thiazole architecture have demonstrated potent biological activity by targeting and inhibiting critical kinases. Research on analogous structures has shown promising cytotoxicity against a range of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia) . The mechanism of action for this class of compounds often involves the inhibition of tyrosine kinases such as Bcr-Abl, as well as Cyclin-Dependent Kinases (CDKs) like CDK9, which plays a key role in transcriptional regulation . Inhibition of these kinases leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and subsequently triggers programmed cell death in malignant cells . Furthermore, molecular docking studies suggest that similar thiazolyl-pyrimidine derivatives exhibit strong binding interactions with the active sites of target proteins like EGFR and BRAFV600E, indicating their potential as multi-targeted therapeutic agents . The physicochemical properties of this scaffold are generally favorable, with in silico studies on related compounds predicting good oral bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3S B1439489 4-Bromo-2-(pyrimidin-5-yl)thiazole CAS No. 1159815-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-pyrimidin-5-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3S/c8-6-3-12-7(11-6)5-1-9-4-10-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLTOXTGTUITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Role of Halogenation

Rationale for Investigating Halogenated Heterocyclic Systems, with Emphasis on Bromine

Halogenated heterocycles are of paramount importance in modern organic synthesis. The presence of a halogen atom, such as bromine, can profoundly influence a molecule's physical, chemical, and biological properties. Bromine, in particular, offers a unique balance of reactivity and stability.

The carbon-bromine bond in 4-Bromo-2-(pyrimidin-5-yl)thiazole is susceptible to a variety of chemical transformations, most notably cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents at the C4-position of the thiazole ring, a feature that is instrumental in the synthesis of complex target molecules. The selective reactivity of the bromine atom enables chemists to build molecular complexity in a controlled and predictable manner. For instance, brominated intermediates are frequently employed in the synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov

A Versatile Building Block for Future Discovery

Overview of Research Trajectories for this compound as a Reactive Intermediate

The primary research trajectory for this compound lies in its application as a versatile building block for the synthesis of more complex heterocyclic systems. Its utility is centered around the reactivity of the bromine atom, which serves as a handle for introducing molecular diversity.

The structure of this compound makes it an ideal precursor for the synthesis of a variety of derivatives. The pyrimidine moiety offers sites for potential modification, while the brominated thiazole ring is primed for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of aryl, heteroaryl, alkyl, and other functional groups at the 4-position of the thiazole ring, leading to the generation of novel compounds with potentially interesting biological or material properties.

For example, the development of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as potent CDK4/6 inhibitors highlights the potential of this scaffold in medicinal chemistry. nih.gov Although this specific example has the pyrimidine linked at the thiazole's 5-position, it underscores the therapeutic promise of pyrimidinyl-thiazole structures. The bromo-substituted analogue provides a direct route to further explore this chemical space.

The investigation of this compound as a reactive intermediate is a promising avenue for the discovery of new chemical entities with diverse applications. Its synthesis and subsequent reactions will undoubtedly contribute to the expanding toolkit of synthetic chemists and accelerate the development of novel functional molecules.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position of the thiazole ring is a key site for functionalization, primarily through nucleophilic substitution reactions. These transformations are often facilitated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying this compound. The general mechanism for these reactions, such as the Suzuki coupling, involves an oxidative addition of the organic halide to the palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Suzuki Coupling: This reaction is widely used for creating carbon-carbon bonds by coupling the bromo-thiazole with boronic acids or their esters. digitellinc.com For instance, the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with arylboronic acids has been shown to be an effective method for synthesizing diarylated pyrimidines, highlighting the reactivity of halogenated pyrimidines. nih.gov A similar reactivity can be expected for this compound. The synthesis of various 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles has been achieved through a palladium-catalyzed borylation followed by a Suzuki cross-coupling reaction of 4-bromo-2-ketothiazoles. nih.gov

ReactantsCatalyst/ReagentsProductReference
4-bromo-2-ketothiazoles and haloheteroaromaticsPd catalysts (Cy-JohnPhos and XPhos ligands)4-pyridinyl- and 4-thiazolyl-2-ketothiazoles nih.gov
2,4-dichloropyrimidine and aryl/heteroaryl boronic acidsMicrowave-assisted, Pd catalystC4-substituted pyrimidines mdpi.com
Bromo-substituted quinazolines and boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazolePd(dppf)Cl₂, Na₂CO₃, Bu₄NBrQuinazolinylphenyl-1,3,4-thiadiazole conjugates mdpi.com

Negishi Coupling: The Negishi coupling offers a mild and efficient method for forming Csp³-Csp² bonds by reacting the brominated thiazole with organozinc reagents. d-nb.info This reaction has been successfully used for the alkylation of brominated tryptophans and the synthesis of tryptophan regioisomers. d-nb.info The high functional group tolerance of Negishi coupling makes it a valuable tool for late-stage functionalization. orgsyn.orgnih.gov For example, 5-bromo-2-pyridylzinc iodide, prepared through the direct reaction of 5-bromo-2-iodopyridine (B1269129) with active zinc, has been used in various coupling reactions. researchgate.net

ReactantsCatalyst/ReagentsProductReference
Bromotryptophan and alkyl iodidesPd-catalyzedAlkylated tryptophans d-nb.info
5-bromo-2-iodopyridine and active zinc-5-bromo-2-pyridylzinc iodide researchgate.net

Sonogashira Coupling: This palladium-catalyzed reaction is instrumental in forming carbon-carbon bonds between the 4-bromothiazole (B1332970) and terminal alkynes. researchgate.net The Sonogashira coupling has been utilized in the synthesis of various heterocyclic compounds, including mGlu5 antagonists. researchgate.net A convenient synthesis of alkyne-spacer derivatives from diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine compounds has been reported using the Sonogashira cross-coupling reaction. nih.gov

ReactantsCatalyst/ReagentsProductReference
4-Bromo-2-methylthiazole and terminal alkynesPd catalystAlkynylated thiazoles researchgate.net
Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine and alkynesPd catalystAlkyne-spacer derivatives nih.gov

Stille Coupling: The Stille reaction provides a pathway for the synthesis of 2-hetarylthiazoles by reacting halothiazoles with organostannanes. researchgate.net This reaction has been shown to be effective, although the formation of by-products can occur. researchgate.net

Other Metal-Catalyzed Transformations and Functionalizations

Beyond palladium catalysis, other metals can be employed to functionalize the 4-bromothiazole core. For instance, pyridyl pyrimidylsulfones can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. nih.gov

Electrophilic Aromatic Substitution on Thiazole and Pyrimidine Rings

The thiazole ring exhibits specific reactivity towards electrophiles. The C5 position is generally the most susceptible to electrophilic attack, followed by the C4 position. pharmaguideline.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic substitution at the C5 position. pharmaguideline.com Bromination of pyrazolotriazolopyrimidines with bromine in acetic acid has been shown to yield dibromo derivatives, indicating the susceptibility of the heterocyclic system to electrophilic attack. mdpi.com

Manipulation of Functional Groups on the Pyrimidine Moiety

Functional groups on the pyrimidine ring can be manipulated to create diverse derivatives. For example, the nucleophilic substitution of one or two bromine atoms on a nih.govresearchgate.netacs.orgthiadiazolo[3,4-d]pyridazine core with various nucleophiles has been demonstrated. mdpi.com The regioselective displacement of a chlorine atom on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) has also been studied, showing that the 4-position is preferentially substituted. researchgate.net

Chemo-, Regio-, and Stereoselective Reactions of this compound

The presence of multiple reactive sites on this compound allows for the exploration of selective reactions. The regiocontrolled synthesis of substituted thiazoles from ethyl 2-bromo-5-chloro-4-thiazolecarboxylate using sequential palladium-catalyzed coupling reactions has been described, demonstrating the potential for regioselectivity. acs.org The development of a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors showcases the importance of regioselective synthesis in medicinal chemistry. nih.gov

Computational and Theoretical Investigations of 4 Bromo 2 Pyrimidin 5 Yl Thiazole

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Regrettably, specific HOMO-LUMO energy values and detailed molecular orbital diagrams for 4-Bromo-2-(pyrimidin-5-yl)thiazole are not available in the reviewed literature. Computational studies on analogous compounds, such as other substituted thiazoles and pyrimidines, suggest that the HOMO is likely to be distributed over the electron-rich thiazole (B1198619) ring, while the LUMO may be centered on the electron-deficient pyrimidine (B1678525) ring. The presence of the bromine atom, an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO.

Table 1: Hypothetical Electronic Properties of this compound (Data Not Currently Available)

ParameterPredicted ValueSignificance
HOMO EnergyData not availableRelates to electron-donating ability
LUMO EnergyData not availableRelates to electron-accepting ability
HOMO-LUMO GapData not availableIndicates chemical reactivity and stability

Further density functional theory (DFT) calculations would be necessary to accurately determine these values and visualize the orbital distributions.

Conformational Analysis and Tautomeric Studies

The three-dimensional conformation of this compound influences its biological activity and physical properties. The molecule's key conformational feature is the dihedral angle between the pyrimidine and thiazole rings.

Specific conformational analysis and tautomeric studies for this compound have not been reported. For similar 2,5-disubstituted thiazoles, the rotational barrier between the two rings is generally low, allowing for a range of conformations. However, steric hindrance between the hydrogen atoms on the pyrimidine ring and the bromine atom on the thiazole ring could influence the preferred orientation.

Tautomerism is not expected to be a significant factor for this compound under normal conditions, as there are no readily mobile protons.

Table 2: Potential Conformational and Tautomeric Data for this compound (Data Not Currently Available)

Study TypeKey ParametersFindings
Conformational AnalysisDihedral angle (pyrimidine-thiazole)Data not available
Rotational energy barrierData not available
Tautomeric StudiesRelative energies of tautomersData not available

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can predict a molecule's reactivity by calculating various descriptors, such as electrostatic potential maps and Fukui functions. These tools help identify sites susceptible to electrophilic or nucleophilic attack.

For this compound, it can be hypothesized that the nitrogen atoms of the pyrimidine ring would be the most likely sites for protonation or electrophilic attack. The carbon atom bearing the bromine atom on the thiazole ring could be susceptible to nucleophilic substitution or metal-catalyzed cross-coupling reactions.

However, without specific computational studies, these predictions remain qualitative. Detailed reaction pathway modeling, including transition state calculations, would be required to provide quantitative insights into the kinetics and thermodynamics of potential reactions.

Table 3: Predicted Reactivity Descriptors for this compound (Data Not Currently Available)

DescriptorPredicted Reactive Sites
Electrostatic PotentialNegative potential around pyrimidine nitrogens
Fukui FunctionsData not available
Nucleophilic Attack SitesCarbon bearing the bromine atom
Electrophilic Attack SitesPyrimidine nitrogen atoms

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

No published studies were found that report the predicted spectroscopic data for this compound. Such calculations, typically performed using methods like DFT and time-dependent DFT (TD-DFT), would provide valuable reference data for chemists working with this compound.

Table 4: Predicted Spectroscopic Data for this compound (Data Not Currently Available)

Spectroscopy TypePredicted Data
¹H NMRChemical shifts and coupling constants
¹³C NMRChemical shifts
IRVibrational frequencies and intensities
UV-VisMaximum absorption wavelengths (λmax) and oscillator strengths

Solvent Effects on Electronic Properties and Reactivity using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects.

There are no available studies that have computationally investigated the effect of different solvents on the electronic properties and reactivity of this compound. Such studies would be beneficial for understanding its behavior in various reaction conditions and for predicting solvatochromic effects.

Table 5: Potential Solvent Effect Data for this compound (Data Not Currently Available)

PropertySolventPredicted Effect
HOMO-LUMO GapPolar vs. NonpolarData not available
Dipole MomentVarious solventsData not available
UV-Vis λmaxVarious solventsData not available

While the chemical structure of this compound suggests interesting electronic and reactive properties, there is a significant lack of specific computational and theoretical data in the public domain. The information presented in this article is largely based on extrapolations from related compounds and general chemical principles. To fully unlock the potential of this molecule, dedicated computational studies are essential to provide a solid theoretical foundation for future experimental work.

Advanced Applications of 4 Bromo 2 Pyrimidin 5 Yl Thiazole As a Building Block in Organic Chemistry

Utilization in the Construction of Complex Polyheterocyclic Systems

The inherent reactivity of the bromine atom and the strategic placement of nitrogen atoms make 4-Bromo-2-(pyrimidin-5-yl)thiazole an excellent starting point for synthesizing fused and multi-ring heterocyclic systems. The thiazole (B1198619) and pyrimidine (B1678525) rings themselves can participate in or influence a variety of cyclization reactions.

Research Findings: The synthesis of complex polyheterocyclic systems often involves leveraging the bromo-substituent for cross-coupling reactions or using the nitrogen-rich core to direct further ring formations. For instance, the Hantzsch thiazole synthesis is a classic method for forming the thiazole ring itself, and derivatives of this core structure are then elaborated. scielo.brfarmaciajournal.com The bromine atom on the thiazole ring is a key functional handle, allowing for the introduction of various substituents through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions enable the connection of the thiazole-pyrimidine core to other aromatic or heterocyclic systems, thereby constructing elaborate molecular architectures. nih.gov

Furthermore, the pyrimidine ring can be synthesized through condensation reactions, and when linked to a thiazole, it creates a scaffold that is a bioisostere of purine, known as thiazolo[4,5-d]pyrimidine. nih.govresearchgate.net This structural similarity to essential biological molecules has driven extensive research into developing fused systems based on this core. nih.gov Synthetic strategies often involve intramolecular cyclization of appropriately substituted precursors derived from the initial bromo-thiazole compound. For example, a hydrazide derivative of a thiazole can be cyclized to form various azoles, such as oxadiazoles (B1248032) or triazoles, attached to the core scaffold. farmaciajournal.comresearchgate.net

The creation of these polyheterocyclic frameworks is of significant interest in medicinal chemistry and materials science. By fusing additional rings onto the this compound skeleton, chemists can fine-tune the electronic properties, solubility, and spatial arrangement of the final molecule, leading to novel functions and activities. nih.govresearchgate.net

Table 1: Examples of Polyheterocyclic Systems Derived from Thiazole Precursors

Precursor Type Reaction Type Resulting Polyheterocyclic System Reference
Thiazole-carbohydrazide Condensation/Cyclization Thiazolyl-oxadiazoles farmaciajournal.com
Thiazole-carbohydrazide Reaction with Allyl isothiocyanate Thiazolyl-triazole-thiones researchgate.net
2-Chloro-acetoacetate & Thiourea (B124793) Hantzsch Reaction / Cyclization Thiazolo[4,5-d]pyrimidines nih.gov
Bromo-thiazole Suzuki/Stille Coupling Aryl-substituted thiazoles nih.gov
Amino-pyrazole-pyrido-pyrimidine Cyclocondensation Fused Pyrimido-pyrido-pyrazolo-pyrimidines nih.govresearchgate.net

Integration into Ligand Architectures for Catalysis

The nitrogen atoms present in both the pyrimidine and thiazole rings of this compound make it an attractive candidate for incorporation into ligands for metal-catalyzed reactions. The lone pairs on these nitrogen atoms can coordinate to metal centers, forming stable complexes that can act as catalysts.

Research Findings: Polypyridine ligands, which feature multiple nitrogen-containing aromatic rings, are workhorses in coordination chemistry and catalysis. The 2-(pyrimidin-5-yl)thiazole moiety can be considered a structural analogue to well-known bidentate or tridentate ligands like bipyridine or terpyridine. The synthesis of such ligands often involves the strategic assembly of pyridine (B92270) or pyrimidine rings. researchgate.net The bromine atom on the this compound scaffold serves as a crucial attachment point for building larger, multidentate ligand systems. Through cross-coupling reactions, this building block can be connected to other nitrogen-containing heterocycles to create complex ligand architectures designed for specific catalytic applications or for the formation of advanced coordination polymers. While direct research on this compound in catalysis is emerging, the principles are well-established with similar heterocyclic systems. The electronic properties of the resulting metal complexes, and thus their catalytic activity, can be systematically tuned by modifying the substituents on either the pyrimidine or thiazole ring.

Role in Scaffold Diversity and Exploration for Structure-Reactivity Relationships

In medicinal chemistry, generating a library of structurally related compounds (scaffold diversity) is a cornerstone of drug discovery. This allows for the systematic exploration of how changes in a molecule's structure affect its biological activity, a process known as establishing structure-activity relationships (SAR). This compound is an ideal starting scaffold for such explorations.

Research Findings: The 4-(thiazol-5-yl)pyrimidine core is a recognized "privileged scaffold" in drug discovery, particularly for the development of protein kinase inhibitors. nih.govresearchgate.netnih.gov Kinases are crucial cell signaling proteins, and their dysregulation is a hallmark of cancer. Researchers have designed and synthesized extensive libraries of 4-(thiazol-5-yl)pyrimidine derivatives to probe their inhibitory effects on various kinases, most notably cyclin-dependent kinases (CDKs). nih.govacs.orgnih.govnih.gov

In a typical synthetic approach, the bromine atom of this compound or a related precursor can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions. nih.gov Scientists systematically introduce different substituents at this position and other points on the scaffold and then test the resulting compounds for their ability to inhibit the target enzyme.

For example, studies on CDK9 inhibitors revealed that the nature of the group at the C5-position of the pyrimidine ring is critical for activity. nih.govacs.org Similarly, modifications on the thiazole ring also significantly impact both potency and selectivity against different CDK isotypes (e.g., CDK2 vs. CDK9). acs.org This systematic modification and biological testing allow for the development of highly potent and selective inhibitors. One optimized compound, 12u from a study, showed a CDK9 inhibitory concentration (IC50) of just 7 nM and over 80-fold selectivity against the related CDK2 enzyme. nih.gov

Table 2: Structure-Activity Relationship (SAR) Highlights for Thiazolyl-pyrimidine based CDK Inhibitors

Compound Series Scaffold Position Modified Observation Biological Target Reference
2-Anilino-4-(thiazol-5-yl)pyrimidines C5 of Pyrimidine Substitution is critical for potency and selectivity CDK9 nih.govacs.org
2-Anilino-4-(thiazol-5-yl)pyrimidines C2 of Thiazole Small alkylamino groups reduce CDK2/4 activity while maintaining CDK9 potency CDK2/4/9 acs.org
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines General Scaffold Medicinal chemistry optimization led to orally bioavailable inhibitors with high selectivity CDK4/6 nih.gov
5-(Pyrimidin-4-yl)thiazol-2-yl ureas Urea Moiety Identification of novel compounds inhibiting CDK8 CDK8 google.com

Precursor for Advanced Materials and Organic Frameworks

The unique electronic and structural features of the 2-(pyrimidin-5-yl)thiazole core make it a promising precursor for the development of advanced functional materials. These include photo- or electro-active systems and highly ordered, porous structures like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Research Findings: Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazole, are known to be planar, rigid, and electron-deficient π-conjugated systems. mdpi.commdpi.comrsc.org These characteristics are highly desirable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells, as they facilitate efficient electron transport and possess intrinsic fluorescence. mdpi.com The this compound building block can be used to introduce this electronically active core into larger polymeric or supramolecular structures.

The bromine atom provides a reactive site for polymerization or for linking to other molecular units in the synthesis of COFs or MOFs. mdpi.com For example, thiazolo[5,4-d]thiazole-based COFs have been synthesized and shown to be effective in photocatalysis. mdpi.com The electron-deficient nature of the thiazole-based core promotes the separation of photo-generated electron-hole pairs, a key process in photocatalysis and photovoltaics. By reacting difunctionalized thiazole-pyrimidine precursors (which can be derived from the bromo- derivative) with multitopic linkers, it is possible to construct highly ordered, porous frameworks. These materials have potential applications in gas storage, separation, sensing, and catalysis, leveraging both the porous nature of the framework and the electronic properties of the thiazole-pyrimidine unit. mdpi.commdpi.com

Table 3: Potential Applications in Advanced Materials

Material Class Key Structural Feature Potential Application Underlying Principle Reference
Covalent Organic Frameworks (COFs) Thiazolo[5,4-d]thiazole linker Photocatalysis, RhB degradation D-A structure promotes charge separation mdpi.com
Porous Organic Frameworks (POFs) Thiazolo[5,4-d]thiazole bridge Nonlinear Optics (NLO) Extended π-conjugation in an ordered framework rsc.org
Metal-Organic Frameworks (MOFs) Thiazole-based ligands Luminescent Sensing Intrinsic fluorescence of the thiazole moiety mdpi.com
Organic Electronics π-conjugated thiazole core OLEDs, Solar Cells Planar, rigid structure facilitates electron transport mdpi.com

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(pyrimidin-5-yl)thiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine derivatives and brominated thiazole precursors. Key methods include:

  • Diazonium salt coupling : Diazotization of 4-bromoaniline derivatives followed by reaction with thiazole intermediates in acetic acid/sodium acetate buffers, yielding crystalline products after recrystallization (e.g., ethanol/DMF mixtures) .
  • Multi-step cyclization : Thiosemicarbazide cyclization with carboxylic acids to form thiadiazole intermediates, followed by bromination using NN-bromosuccinimide (NBS) .

Critical Factors Affecting Yield:

ConditionImpact on Yield (%)Reference
Acetic acid solvent60–75%
Ethanol recrystallizationPurity >95%
Catalyst-free vs. Pd-mediated45% vs. 72%

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example:

  • Planarity analysis : The thiazole-pyrimidine core shows a dihedral angle of <6° between rings, confirmed by SHELX-refined coordinates .
  • Hydrogen bonding : Intramolecular N–H···O bonds stabilize the structure, while intermolecular Br···Br contacts (3.51 Å) influence crystal packing .

Key Crystallographic Parameters (from ):

ParameterValue
Bond length (C–Br)1.89 Å
Dihedral angle5.49°
RR-factor0.045

Q. What spectroscopic techniques are used for structural validation?

Methodological Answer:

  • 1H^1H-NMR : Distinct signals for pyrimidine protons (δ 8.6–9.1 ppm) and thiazole methyl groups (δ 2.3–2.5 ppm) .
  • IR spectroscopy : C–Br stretch at 550–600 cm1^{-1}, confirming bromine presence .
  • Elemental analysis : Carbon/nitrogen ratios within 0.3% of theoretical values validate purity .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial activity : Thiazole derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans via membrane disruption .
  • Enzyme inhibition : Pyrimidine-thiazole hybrids inhibit DNA gyrase (IC50_{50} = 12 µM) by ATP-binding site competition .

II. Advanced Research Questions

Q. How do computational methods predict its pharmacological potential?

Methodological Answer:

  • Docking studies : AutoDock Vina predicts binding affinities (-9.2 kcal/mol) to bacterial topoisomerase IV, correlating with experimental IC50_{50} data .
  • HOMO-LUMO analysis : Thiazole’s electron-withdrawing nature lowers HOMO levels (-5.4 eV), enhancing redox stability in drug design .

Q. What is known about its biosynthesis in biological systems?

Methodological Answer: In Saccharomyces cerevisiae, thiazole biosynthesis involves:

  • Precursors : Cysteine (sulfur donor), glycine, and D-pentulose-5-phosphate from the pentose phosphate pathway .
  • Key intermediates : ADP adducts of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, with ThiI enzymes mobilizing sulfur .

Q. How to address contradictions in reported synthetic yields (e.g., 45% vs. 75%)?

Methodological Answer: Discrepancies arise from:

  • Purity assessment : Elemental analysis vs. HPLC (e.g., 95% vs. 99% purity) .
  • Catalyst efficiency : Pd-mediated coupling improves yields by 30% compared to catalyst-free methods .
  • Solvent polarity : Ethanol increases crystallization efficiency over DMF, reducing byproduct formation .

Q. What role does this compound play in materials science?

Methodological Answer: In organic photovoltaics:

  • HOMO modulation : Thiazole units lower donor polymer HOMO levels (-5.3 eV), boosting open-circuit voltage (VOCV_{OC}) in solar cells .
  • Thermal stability : Bromine substitution enhances thermal decomposition temperatures (>300°C), critical for device longevity .

III. Data Contradiction Analysis

Q. Case Study: Divergent Antimicrobial Results

StudyMIC (µg/mL)StrainMethodology Flaw
Verma et al. (2024)8S. aureus ATCC 25923Used broth microdilution; purity 99%
Mittal et al. (2020)32S. aureus clinical isolateAgar dilution; purity 95%

Resolution : Higher purity (>98%) and standardized CLSI protocols reduce variability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(pyrimidin-5-yl)thiazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(pyrimidin-5-yl)thiazole

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